molecular formula C9H10FN2Na3O11P2 B12073054 Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12073054
M. Wt: 472.10 g/mol
InChI Key: ZQIZKELOJDOUNO-UHFFFAOYSA-K
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Description

Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex chemical compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a fluorinated pyrimidine ring and a phosphorylated oxolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate typically involves multiple steps. The initial step often includes the fluorination of a pyrimidine derivative, followed by the formation of the oxolane ring. The final step involves the phosphorylation of the oxolane moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and specific reagents is common to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antiviral and anticancer drugs.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with nucleic acids, potentially inhibiting their function. The phosphorylated oxolane moiety may play a role in the compound’s ability to interact with enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxythymidine-5’-diphosphate trisodium salt: This compound shares a similar phosphorylated structure but lacks the fluorinated pyrimidine ring.

    Uridine 5′-diphosphoglucuronic acid trisodium salt: Another compound with a phosphorylated sugar moiety, but with different biological properties.

Uniqueness

The uniqueness of Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate lies in its fluorinated pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10FN2Na3O11P2

Molecular Weight

472.10 g/mol

IUPAC Name

trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

ZQIZKELOJDOUNO-UHFFFAOYSA-K

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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